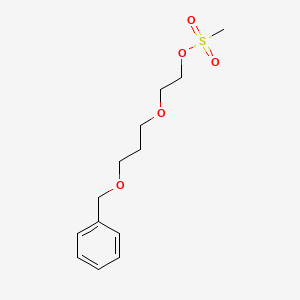
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is an organic compound with the molecular formula C13H20O5S. It is a derivative of methanesulfonic acid and is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to an ethyl methanesulfonate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate typically involves the reaction of 3-(benzyloxy)propanol with ethyl methanesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thioethers.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group acts as a leaving group, facilitating the formation of a reactive intermediate that can undergo nucleophilic attack. This results in the formation of new covalent bonds and the modification of the target molecule’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methanesulfonate: A simpler analog that lacks the benzyloxy and propoxy groups.
Methyl methanesulfonate: Another analog with a methyl group instead of the ethyl group.
Benzyl methanesulfonate: Contains a benzyl group directly attached to the methanesulfonate moiety.
Uniqueness
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is unique due to the presence of both benzyloxy and propoxy groups, which confer distinct reactivity and properties compared to its simpler analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H20O5S |
|---|---|
Molekulargewicht |
288.36 g/mol |
IUPAC-Name |
2-(3-phenylmethoxypropoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C13H20O5S/c1-19(14,15)18-11-10-16-8-5-9-17-12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
InChI-Schlüssel |
JKVVJXAGNSMNHO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


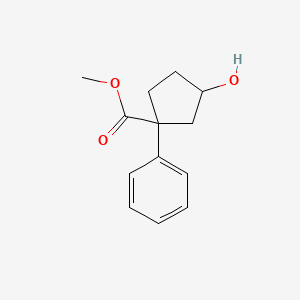


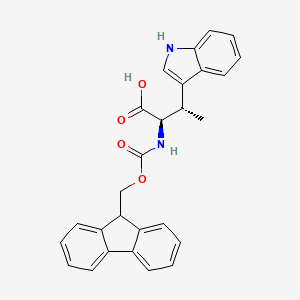
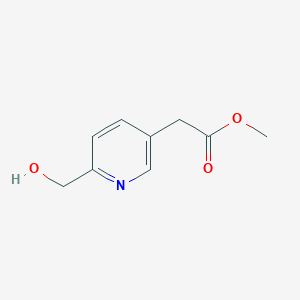

![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
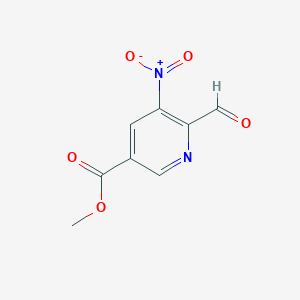
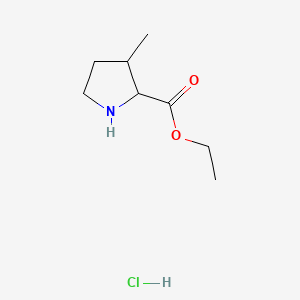
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
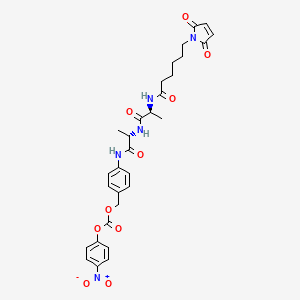
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)

